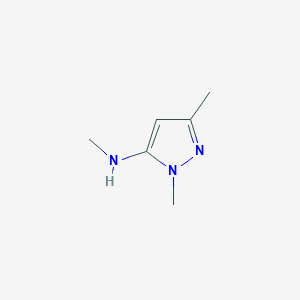

N,1,3-trimethyl-1H-pyrazol-5-amine

Overview

Description

“N,1,3-trimethyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C6H11N3. It has a molecular weight of 125.17 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR and NMR . Unfortunately, the specific details about the molecular structure analysis are not available in the retrieved data.Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 234.4±20.0 °C and a predicted density of 1.06±0.1 g/cm3. Its pKa is predicted to be 4.97±0.10 .Scientific Research Applications

Palladium-Catalyzed Arylation

N,1,3-trimethyl-1H-pyrazol-5-amine is used in palladium-catalyzed amino group arylation based on the Buchwald–Hartwig reaction. This process is effective for synthesizing various pyrazole derivatives, providing a one-step procedure utilizing commercially available aminopyrazoles and aryl halides. This approach results in 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines with satisfactory yields under optimized conditions (Kucharek & Danel, 2021).

Synthesis and Bioactivities of Pyrazole Derivatives

The compound has applications in the synthesis of pyrazole derivatives with potential antitumor, antifungal, and antibacterial properties. The process involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, yielding various N-substituted pyrazoles. These compounds, when analyzed for their structural and biological activity, show promise in the treatment of breast cancer and microbial infections (Titi et al., 2020).

Intermolecular C-H Amination

The compound is involved in intermolecular C-H amination reactions. Specifically, it is used in rhodium(III)-catalyzed intermolecular aromatic C-H amination, demonstrating the capacity to aminate existing drugs with a broad scope of aminating reagents (Wu et al., 2014).

Synthesis of Heterocyclic Ketene Aminal Derivatives

This compound plays a crucial role in synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. This process is significant in drug discovery, as these compounds are potential candidates for new pharmaceuticals (Yu et al., 2013).

Synthesis of Substituted Pyrazoloquinolines

The compound is also vital in the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, which are used as emitters for organic light-emitting diodes. This synthesis involves regioselective condensation with 2-fluorobenzaldehydes in the presence of a base catalyst (Szlachcic et al., 2017).

Safety and Hazards

The safety data sheet for “N,1,3-trimethyl-1H-pyrazol-5-amine” suggests that it should be handled with care. If inhaled or contacted with skin or eyes, it is advised to move to fresh air, wash off with soap and plenty of water, and rinse thoroughly with plenty of water for at least 15 minutes, respectively .

Mechanism of Action

Mode of Action

It is known that pyrazole derivatives can interact with various enzymes and receptors in the body, which could potentially lead to therapeutic effects .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2344±200 °C, a density of 106±01 g/cm3, and a pKa of 497±010 . These properties could influence its bioavailability and pharmacokinetics.

Properties

IUPAC Name |

N,2,5-trimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-4-6(7-2)9(3)8-5/h4,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRSDMVJRJNKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

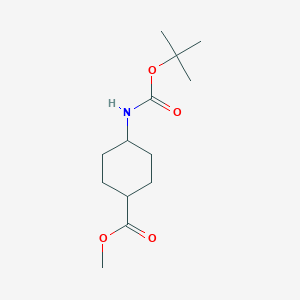

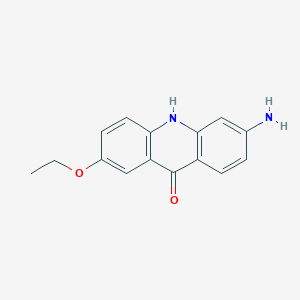

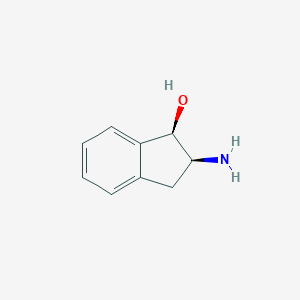

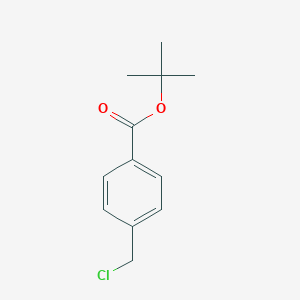

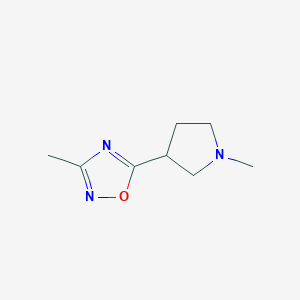

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.